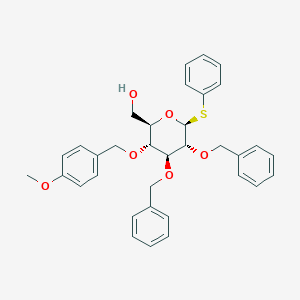![molecular formula C18H20N4O B242881 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242881.png)
4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). It has been widely used in scientific research for its ability to regulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol inhibits the activity of GSK-3, an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. GSK-3 is involved in the regulation of the Wnt signaling pathway, which is important for embryonic development and tissue homeostasis. By inhibiting GSK-3, 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol activates the Wnt signaling pathway, leading to the upregulation of target genes and the promotion of cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been shown to have various biochemical and physiological effects on cells. It promotes the self-renewal of embryonic stem cells and induces their differentiation into specific cell types. It also activates the Wnt signaling pathway, leading to the upregulation of target genes and the promotion of cell proliferation and differentiation. In addition, 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been shown to regulate the activity of various transcription factors and signaling pathways, including the Notch and Hedgehog pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol is its ability to regulate various cellular processes, making it a useful tool for studying cell proliferation, differentiation, and apoptosis. It is also highly specific for GSK-3, making it a valuable tool for studying the Wnt signaling pathway. However, 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol has some limitations, including its relatively high cost and potential toxicity at high concentrations. It is also important to note that the effects of 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol may vary depending on the cell type and experimental conditions.
Orientations Futures
There are many potential future directions for research involving 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol. One area of interest is its potential therapeutic applications, particularly in the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is its potential use in tissue engineering and regenerative medicine. Further research is needed to fully understand the mechanisms of action of 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol and its potential applications in various fields of research.
Méthodes De Synthèse
4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol can be synthesized using a multi-step process starting with commercially available starting materials. The process involves the preparation of intermediate compounds, which are then subjected to further reactions to obtain the final product. The synthesis method has been well-established and is reproducible.
Applications De Recherche Scientifique
4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been extensively used in scientific research to study various cellular processes. It has been shown to promote the self-renewal of embryonic stem cells and induce their differentiation into specific cell types. It has also been used to study the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation. 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been shown to activate the Wnt signaling pathway by inhibiting GSK-3, which in turn leads to the stabilization and accumulation of β-catenin, a key component of the pathway.
Propriétés
Formule moléculaire |
C18H20N4O |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
4-[3-(cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C18H20N4O/c23-15-9-7-13(8-10-15)16-17(20-14-5-2-1-3-6-14)22-12-4-11-19-18(22)21-16/h4,7-12,14,20,23H,1-3,5-6H2 |
Clé InChI |
PXDOWORJQOOZKP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)O |
SMILES canonique |
C1CCC(CC1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242809.png)
![Methyl 2-{[2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B242855.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol](/img/structure/B242857.png)
![4-[5,7-Dimethyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242872.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol](/img/structure/B242873.png)
![ethyl 4-{[5-(3-hydroxyphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-yl]amino}benzoate](/img/structure/B242892.png)
![methyl 3-{[5-(4-hydroxy-3-methoxyphenyl)-3H-imidazo[1,2-b][1,2,4]triazol-6-yl]amino}benzoate](/img/structure/B242893.png)
![4-[3-(Cycloheptylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242925.png)
![2-benzylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B242956.png)
![2-[(2-fluorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B242958.png)
![2-methylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B242961.png)
![2-(2-Hydroxypropyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B242986.png)

![4-(4-chlorobenzoyl)-2,6-dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B243003.png)